molecular formula C13H12O2 B083091 1-Naphthyloxyacetone CAS No. 13917-61-8

1-Naphthyloxyacetone

Cat. No.: B083091
CAS No.: 13917-61-8
M. Wt: 200.23 g/mol
InChI Key: XLBISEPPFPYRSE-UHFFFAOYSA-N
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Description

However, the available data focuses on structurally related naphthalene derivatives, such as 1-naphthylacetic acid (NAA), 1-naphthyl acetate, 2-naphthylacetic acid, and 1-methoxy-naphthalene. These compounds share a naphthalene backbone with varying functional groups, leading to distinct physicochemical properties and applications.

Properties

CAS No.

13917-61-8

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-naphthalen-1-yloxypropan-2-one

InChI

InChI=1S/C13H12O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3

InChI Key

XLBISEPPFPYRSE-UHFFFAOYSA-N

SMILES

CC(=O)COC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)COC1=CC=CC2=CC=CC=C21

Other CAS No.

13917-61-8

Synonyms

1-(1-Naphtyloxy)-2-propanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Naphthylacetic Acid (NAA)

  • Structure : Comprises a naphthalene ring substituted with an acetic acid group at the 1-position.
  • Key Data :
    • Molecular Formula: C₁₂H₁₀O₂ .
    • Molecular Weight: 186.20 g/mol .
    • CAS RN: 581-96-4 (per EPA documentation) .
    • Melting Point: 141–143°C .
  • Applications :
    • Widely used as a plant growth regulator in agriculture to promote root development and fruit retention .
    • Subject to EPA regulatory oversight due to occupational handler risks; analytical standards are maintained in the National Pesticide Standards Repository .
  • Analytical Methods : HPLC with fluorescence detection (Method NAA-AM-001) is employed for residue analysis in crops like apples and pears .

1-Naphthyl Acetate

  • Structure : Ester derivative of 1-naphthol, featuring an acetyl group.
  • Key Data :
    • Molecular Formula: C₁₂H₁₀O₂ .
    • Molecular Weight: 186.20 g/mol .
    • CAS RN: 830-81-9 .
    • Melting Point: 44–49°C .
  • Applications :
    • Primarily used as a reagent in organic synthesis.
    • Less biologically active than NAA due to the ester group, which may reduce bioavailability .

2-Naphthylacetic Acid

  • Structure : Structural isomer of NAA with the acetic acid group at the 2-position.
  • Key Data: Molecular Formula: C₁₂H₁₀O₂ . Molecular Weight: 186.20 g/mol .
  • Applications: Limited commercial use compared to NAA; primarily a research chemical .

1-Methoxy-Naphthalene

  • Structure : Naphthalene with a methoxy group at the 1-position.
  • Key Data :
    • Molecular Formula: C₁₁H₁₀O .
    • Molecular Weight: 158.20 g/mol .
    • CAS RN: 2216-69-5 .
  • Applications :
    • Used in essential oil analysis and as a reference standard in gas chromatography/mass spectrometry .
    • Lacks the carboxylic acid or ester functionalities of NAA and 1-naphthyl acetate, resulting in lower polarity .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Applications
1-Naphthylacetic Acid C₁₂H₁₀O₂ 186.20 581-96-4 141–143 Plant growth regulator
1-Naphthyl Acetate C₁₂H₁₀O₂ 186.20 830-81-9 44–49 Organic synthesis
2-Naphthylacetic Acid C₁₂H₁₀O₂ 186.20 581-96-4* Not reported Research chemical
1-Methoxy-Naphthalene C₁₁H₁₀O 158.20 2216-69-5 Not reported GC/MS reference standard

Research Findings and Regulatory Considerations

  • Data gaps exist for analytical standards of NAA salts (e.g., potassium, sodium) .
  • 1-Methoxy-Naphthalene :
    • Documented in essential oil studies but lacks pesticidal or agricultural applications .
  • Structural Influence on Bioactivity :
    • The position of substituents (1- vs. 2-) and functional groups (carboxylic acid vs. ester) significantly affect biological activity. For example, NAA’s carboxylic acid group enhances its role as a plant hormone mimic compared to 1-naphthyl acetate .

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